![molecular formula C18H22FN5O B4533957 N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B4533957.png)
N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine
Overview
Description
N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine, commonly known as EF-3, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EF-3 is a pyrimidine-based compound that has been found to exhibit promising activity against a variety of cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
Mechanism of Action
EF-3 exerts its anti-cancer effects through the inhibition of tubulin polymerization, which is essential for cell division. EF-3 binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
EF-3 has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. EF-3 also inhibits the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. EF-3 has been found to have a relatively low toxicity profile, making it a potential candidate for further development as an anti-cancer drug.
Advantages and Limitations for Lab Experiments
EF-3 has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. EF-3 has also been found to exhibit potent anti-cancer activity, making it a promising candidate for further development as an anti-cancer drug. However, EF-3 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, EF-3 has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which are critical for drug development.
Future Directions
There are several future directions for research on EF-3. One area of research is to further elucidate its mechanism of action and identify potential targets for its anti-cancer activity. Another area of research is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy in vivo. Additionally, EF-3 could be studied for its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Overall, EF-3 has significant potential for the development of novel anti-cancer drugs and warrants further investigation.
Scientific Research Applications
EF-3 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that EF-3 exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. EF-3 has also been found to inhibit the growth of tumor xenografts in mice, indicating its potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-2-20-18-21-11-15(12-22-18)17(25)24-8-6-23(7-9-24)13-14-4-3-5-16(19)10-14/h3-5,10-12H,2,6-9,13H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYNSQYQMADVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.